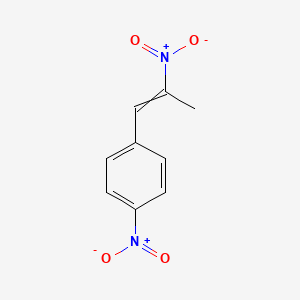

1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene

Description

Significance of Nitroalkenes as Versatile Synthetic Intermediates

Nitroalkenes are highly valuable synthons in organic chemistry due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a variety of chemical transformations. This activation renders them susceptible to nucleophilic attack, making them excellent Michael acceptors. rsc.org The versatility of nitroalkenes is further underscored by their participation in a wide array of reactions, including cycloadditions, reductions, and multicomponent reactions. rsc.org The nitro group itself can be transformed into a plethora of other functional groups, such as amines, oximes, and carbonyls, further expanding the synthetic utility of nitroalkene-derived products. nih.gov This flexibility has established nitroalkenes as crucial intermediates in the synthesis of complex natural products and biologically active heterocyclic and carbocyclic compounds. rsc.org

Overview of Aromatic Nitroalkene Derivatives in Synthetic Chemistry

Aromatic nitroalkenes, often referred to as nitrostyrenes, are a prominent subclass of nitroalkenes that have been extensively studied. The presence of an aromatic ring in conjugation with the nitro-activated double bond influences the reactivity and stability of these compounds. They are common substrates in organocatalysis, where their reactions can be controlled to achieve high levels of stereoselectivity. Aromatic nitroalkenes are key precursors in the synthesis of various heterocyclic systems, such as pyrrolidines, isoxazolines, and piperidines, through cycloaddition and tandem reactions. researchgate.net Furthermore, the reduction of the nitro group in aromatic nitroalkenes provides a direct route to corresponding amino compounds, which are themselves important synthetic intermediates.

Scope and Research Focus on 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene

The primary research focus on this compound has been centered on its synthesis and structural characterization. This compound is synthesized through a Henry reaction, a base-catalyzed condensation between an aldehyde and a nitroalkane. wikipedia.org Specifically, it is prepared from 4-nitrobenzaldehyde (B150856) and nitroethane. It is important to note that a crystallographic study of this compound mentions its synthesis from 3-nitro-benzaldehyde in the experimental section; however, the product is identified as the 4-nitro substituted isomer, suggesting a likely typographical error in the original publication's description of the starting material. nih.gov

The molecular structure of this compound has been elucidated by X-ray crystallography. The asymmetric unit of the crystal contains two independent molecules, both exhibiting an E configuration around the central carbon-carbon double bond. nih.govnih.gov In the crystalline state, the molecules form stacks along the c-axis, stabilized by π-π interactions with centroid-centroid distances of approximately 3.695 Å and 3.804 Å. nih.govnih.gov The crystal packing is further reinforced by a network of C-H···O hydrogen bonds. nih.govnih.gov

The reactivity of this compound is dictated by the presence of two nitro groups and an activated alkene. This makes it a potent Michael acceptor and a potential substrate for various cycloaddition reactions, characteristic of dinitrostyrene derivatives. Research in this area can lead to the synthesis of novel and structurally diverse molecules. The selective reduction of one or both nitro groups presents another avenue for creating valuable synthetic intermediates. stackexchange.com

Below are tables summarizing the key properties and crystallographic data for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂O₄ |

| Molecular Weight | 208.17 g/mol |

| IUPAC Name | 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene |

| CAS Number | 5355964 (from CID) |

| Appearance | (Not specified in literature) |

| Solubility | (Not specified in literature) |

Table 2: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.3621 (11) |

| b (Å) | 9.7648 (7) |

| c (Å) | 14.8835 (11) |

| β (°) | 91.290 (2) |

| Volume (ų) | 1941.5 (3) |

| Z | 8 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-(2-nitroprop-1-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-7(10(12)13)6-8-2-4-9(5-3-8)11(14)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKLHQQKAFMWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1 Nitro 4 2 Nitroprop 1 En 1 Yl Benzene and Its Derivatives

Classical Synthesis Protocols for Nitroalkenes: Henry Reaction and Knoevenagel Condensation Variants

The formation of the carbon-carbon double bond in nitroalkenes is classically achieved through condensation reactions. The Henry (nitroaldol) reaction and the Knoevenagel condensation are cornerstone methods for this purpose. wikipedia.orgsigmaaldrich.com

Condensation of Substituted Benzaldehydes with Nitroethane in the Presence of Basic Catalysts

A primary and widely used method for synthesizing 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene involves the condensation of 4-nitrobenzaldehyde (B150856) with nitroethane. This reaction is typically catalyzed by a base. The mechanism begins with the deprotonation of nitroethane by the base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. wikipedia.orgtcichemicals.com The resulting β-nitro alcohol intermediate can then be isolated or, more commonly, dehydrated in situ to yield the final nitroalkene product. commonorganicchemistry.comorganic-chemistry.org

The choice of base and solvent can significantly influence the reaction's outcome. While strong bases can be used, milder basic catalysts such as primary amines (e.g., butylamine) are often employed to control the reaction and minimize side products. researchgate.netresearchgate.net For instance, the reaction of 2-nitrobenzaldehyde (B1664092) with nitroethane in acetic acid, catalyzed by butylamine, has been shown to produce (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene. researchgate.netnih.gov

| Reactants | Catalyst/Solvent | Product | Reference |

| 4-Nitrobenzaldehyde, Nitroethane | Butylamine/Acetic Acid | This compound | researchgate.net |

| 2-Nitrobenzaldehyde, Nitroethane | Butylamine/Acetic Acid | (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene | researchgate.netnih.gov |

Dehydration of β-Nitro Alcohols to Yield Nitroalkenes

The dehydration of β-nitro alcohols is a crucial step in many nitroalkene syntheses and is often the final step of the Henry reaction. commonorganicchemistry.com This elimination of water to form the carbon-carbon double bond can be achieved under either acidic or basic conditions, often facilitated by heating. commonorganicchemistry.comlibretexts.org The ease of dehydration depends on the structure of the alcohol; tertiary and secondary alcohols dehydrate more readily than primary alcohols. libretexts.org The mechanism for this dehydration can proceed through either an E1 or E2 pathway, depending on the substrate and reaction conditions. libretexts.org For secondary and tertiary alcohols, the reaction typically follows an E1 mechanism involving the formation of a carbocation intermediate after the protonation of the hydroxyl group. libretexts.org

Advanced Synthetic Transformations for the Nitroalkene Scaffold

Beyond classical methods, advanced synthetic transformations offer alternative and sometimes more efficient routes to nitroalkenes.

Copper-Catalyzed Nitrodecarboxylation of Unsaturated Carboxylic Acids

A novel approach for the synthesis of nitroolefins involves the copper-catalyzed nitrodecarboxylation of α,β-unsaturated carboxylic acids. This method provides a mild and convenient alternative to traditional condensation reactions. rsc.org For example, substituted cinnamic acid derivatives can be converted to their corresponding nitroolefins using a catalytic amount of a copper salt, such as copper(I) chloride, with an alkyl nitrite (B80452) serving as the nitrating agent in the presence of air. rsc.org A key advantage of this method is its ability to produce β,β-disubstituted nitroolefins, which can be challenging to synthesize via conventional routes. rsc.org Furthermore, the reaction exhibits selectivity, with the E-isomer of the carboxylic acid yielding the corresponding E-nitroolefin. rsc.org

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods is crucial for accessing chiral molecules with specific biological activities. For analogs of this compound, enantioselective reduction of the nitroalkene is a key strategy.

Enantioselective Organocatalytic Reduction of Tetrasubstituted Nitroalkenes

The enantioselective reduction of tetrasubstituted nitroalkenes presents a significant challenge in asymmetric catalysis. mdpi.comnih.gov Organocatalysis has emerged as a powerful tool for this transformation. Chiral thiourea-based catalysts, in conjunction with a reducing agent like a Hantzsch ester, have been successfully employed for the highly enantioselective conjugate transfer hydrogenation of β,β-disubstituted nitroolefins. organic-chemistry.org This approach allows for the synthesis of enantioenriched β-chiral nitroalkanes, which are valuable synthetic intermediates. organic-chemistry.orgorganic-chemistry.org

The reaction conditions, including the choice of catalyst, solvent, and temperature, are critical for achieving high enantioselectivity. For instance, Jacobsen-type thiourea (B124793) catalysts have demonstrated excellent performance in these reductions, affording products with high enantiomeric excess. organic-chemistry.org The geometry of the nitroalkene substrate can also significantly influence the stereochemical outcome, with (E)-isomers often providing higher enantioselectivity than their (Z)-counterparts. organic-chemistry.org

| Catalyst | Reducing Agent | Substrate Type | Outcome | Reference |

| Jacobsen-type thiourea | Hantzsch ester | β,β-disubstituted nitroolefins | High enantioselectivity (up to 98% ee) | organic-chemistry.org |

| AmA 7·HNTf2 | Hantzsch ester | β,β-disubstituted nitroalkenes | High selectivity and broad substrate generality | organic-chemistry.org |

Diastereoselective Conjugate Additions to Chiral β-Nitrostyrene Derivatives

The conjugate addition of nucleophiles to β-nitrostyrene derivatives is a fundamental carbon-carbon bond-forming reaction. When chiral substrates are employed, this reaction can proceed with high diastereoselectivity, enabling the synthesis of stereochemically defined products.

A notable example involves the conjugate addition of aryllithium reagents to a β-nitrostyrene derivative bearing a chiral acetal (B89532) moiety. oup.comoup.com This acetal is derived from (S,S)-1,2-bis(1-hydroxypropyl)benzene. oup.com The reaction's stereochemical outcome is rationalized by the conformational preference of the chiral substrate. Molecular modeling suggests that in the most stable conformation, the re face of the nitrostyrene (B7858105) is shielded by an ethyl group from the acetal. oup.com Consequently, the aryllithium reagent preferentially attacks from the less hindered si face, leading to high diastereoselectivity. oup.com This approach has been successfully applied to the asymmetric synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines with high enantiomeric excess. oup.comoup.com The diastereomeric excess (d.e.) of these reactions is highly dependent on the specific chiral auxiliary used, with some variations achieving d.e. values of 33%, 5%, and 65%. oup.com

Another strategy employs bifunctional organocatalysts, such as those derived from (R,R)-1,2-diphenylethylenediamine (DPEN), to facilitate asymmetric Michael additions to nitroalkenes. researchgate.net In these systems, a primary amine moiety in the catalyst reacts with a ketone to form an enamine. Simultaneously, a thiourea group on the catalyst activates the nitroalkene through hydrogen bonding. researchgate.net This dual activation allows for the 1,4-addition of the enamine to the nitroalkene, creating a new carbon-carbon bond with high stereocontrol. researchgate.net This method has yielded Michael adducts with excellent enantioselectivity (76–99% syn ee) and diastereoselectivity (syn/anti = 9/1). researchgate.net

Peptides can also serve as catalysts for enantioselective conjugate additions to β-nitrostyrene. rsc.org Short pentapeptides rich in α-aminoisobutyric acid (Aib) have demonstrated the ability to act as organocatalysts. researchgate.net The helical structure of these peptides creates a chiral environment that directs the approach of the nucleophile. rsc.org For instance, a peptide with a C-terminal L-alanine residue can catalyze the addition of dimethyl malonate to β-nitrostyyrene, yielding the R isomer as the major product with up to 64% enantiomeric excess. rsc.org The catalytic activity is attributed to a proposed bifunctional mechanism where the N-terminal primary amine acts as a Brønsted base, and exposed amide NH groups on the helical scaffold activate the nitroalkene. rsc.org

Table 1: Diastereoselective Conjugate Addition Reactions

| Nucleophile | Chiral Auxiliary/Catalyst | Substrate | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| Aryllithium | (S,S)-1,2-bis(1-hydroxypropyl)benzene derived acetal | β-Nitrostyrene derivative | High d.e. (specific values vary, e.g., 33%, 65%) | oup.comoup.com |

| Cycloketones | (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea | trans-β-nitrostyrene | 76–99% syn ee | researchgate.net |

| Dimethyl malonate | (Aib)4(L-Ala)NHiPr pentapeptide | β-Nitrostyrene | Up to 64% ee (R isomer) | rsc.org |

Chemoenzymatic Routes for Stereoselective Alkene Bioreduction (e.g., 1-methoxy-4-(2-nitroprop-1-en-1-yl)benzene)

Chemoenzymatic methods offer a powerful strategy for the stereoselective synthesis of chiral compounds. One such application is the bioreduction of nitroalkenes, as demonstrated in the synthesis of precursors for the drug tamsulosin. rsc.org A key step in one synthetic route involves the stereoselective bioreduction of 1-methoxy-4-(2-nitroprop-1-en-1-yl)benzene. rsc.org This reaction is catalyzed by an ene-reductase from Gluconobacter oxydans, which facilitates the enantioselective reduction of the carbon-carbon double bond to yield the corresponding chiral nitroalkane. rsc.org This enzymatic approach provides a highly selective means to introduce a stereocenter, which is crucial for the biological activity of the final drug product. rsc.org

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. researchgate.net This involves the development of catalyst-free and solvent-free reactions, the use of environmentally benign solvents, and the optimization of atom economy. researchgate.net

An environmentally friendly and efficient protocol for the Michael addition of 1,3-dicarbonyl compounds to β-nitroalkenes has been developed using a grinding method under catalyst- and solvent-free conditions. beilstein-journals.orgnih.gov This technique involves the simple grinding of the reactants, either as solid-solid or solid-liquid mixtures, at room temperature. beilstein-journals.org The reaction proceeds rapidly and often results in good to excellent yields of the Michael adducts. nih.govresearchgate.net For instance, the reaction of β-nitrostyrene with 1,3-cyclopentanedione (B128120) under these conditions yielded the corresponding product in nearly 100% yield. beilstein-journals.org The use of quartz sand as a grinding aid has been shown to effectively promote this reaction. beilstein-journals.org This method offers a significant advantage over traditional approaches that often require basic or acidic catalysts and organic solvents, which can lead to hazardous waste and byproducts. beilstein-journals.org The purification procedure is also simplified, often avoiding the need for column chromatography. beilstein-journals.org

Table 2: Catalyst-Free and Solvent-Free Michael Addition of 1,3-Dicarbonyl Compounds to β-Nitroalkenes

| 1,3-Dicarbonyl Compound | β-Nitroalkene | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,3-Cyclopentanedione | β-Nitrostyrene | Grinding, room temperature | Nearly 100% | beilstein-journals.org |

| Various 1,3-dicarbonyls | Various β-nitroalkenes | Grinding, room temperature | Good to excellent | nih.govresearchgate.net |

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to traditional organic solvents. d-nb.infobeilstein-journals.orgnih.gov These solvents are typically formed by mixing two or three naturally occurring components that engage in hydrogen bonding to form a eutectic mixture with a melting point lower than the individual components. d-nb.info

A combination of the reducing agent ammonia (B1221849) borane (B79455) (BH₃NH₃) and bio-based eutectic mixtures has been effectively used for the chemoselective reduction of nitroalkenes to nitroalkanes. d-nb.infobeilstein-journals.orgnih.gov This method is atom-economic, convenient, and uses an inexpensive reagent. beilstein-journals.org A variety of nitrostyrenes and other substituted nitroalkenes have been successfully reduced using this protocol. d-nb.infonih.gov The reaction can be performed in DESs such as a mixture of choline (B1196258) chloride and glycerol. beilstein-journals.org A significant advantage of this system is the ability to isolate the product without the use of organic solvents, and the DES mixture can be recycled multiple times without a significant loss in yield. d-nb.infonih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgjocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Nitro 4 2 Nitroprop 1 En 1 Yl Benzene

Electronic Characteristics and Reactivity Profiles

The defining feature of nitroalkenes like 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene is the pronounced electrophilicity of the carbon-carbon double bond. This reactivity is a direct consequence of the electronic effects exerted by the nitro group. Through a combination of a strong negative inductive effect (-I) and a powerful negative mesomeric effect (-M), the nitro group extensively delocalizes the π-electrons of the alkene, creating a significant partial positive charge on the β-carbon. nih.gov This electron deficiency makes the alkene moiety highly susceptible to attack by a wide range of nucleophiles. nih.gov This activation transforms the otherwise electron-rich double bond into a potent electrophilic center, making it a key building block in synthesis. nih.govresearchgate.net The electrophilicity of various trans-β-nitrostyrenes has been quantified, providing a scale for their reactivity. acs.org

The reactivity of the electrophilic alkene in aryl nitroalkenes is further modulated by the nature and position of substituents on the aromatic ring. This influence can be quantitatively described using the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ) and a reaction constant (ρ). wikipedia.orglibretexts.orgutexas.edu

For Michael addition reactions involving substituted β-nitrostyrenes, a positive Hammett ρ-value is typically observed. researchgate.net A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the phenyl ring and decelerated by electron-donating groups. wikipedia.orgutexas.edu Electron-withdrawing groups, such as the nitro group in the para position of the target molecule, enhance the electrophilicity of the β-carbon by further delocalizing electron density, thus increasing the rate of nucleophilic attack. wikipedia.org Conversely, electron-donating groups would diminish the partial positive charge on the β-carbon, slowing down the reaction. This linear free-energy relationship is a powerful tool for predicting reactivity and understanding reaction mechanisms. utexas.edu However, nonlinearity can arise in Hammett plots if a change in the rate-determining step or reaction mechanism occurs due to the substituent's effect. wikipedia.org

Table 1: Effect of Substituents on Reactivity

| Substituent Type | Effect on Phenyl Ring | Impact on β-Carbon Electrophilicity | Predicted Effect on Reaction Rate with Nucleophiles | Hammett σ Constant |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | Decreases electron density | Increases | Accelerates | Positive |

| Electron-Donating (e.g., -OCH₃) | Increases electron density | Decreases | Decelerates | Negative |

| Hydrogen (Reference) | Baseline | Baseline | Baseline | Zero |

Nucleophilic Addition Reactions

The electron-deficient double bond of this compound readily undergoes nucleophilic attack, primarily through conjugate addition pathways.

Nitroalkenes are excellent Michael acceptors, reacting with a diverse array of nucleophiles. mdpi.com The products of these reactions are highly functionalized nitroalkanes, which are valuable synthetic intermediates. acs.orgmsu.edu

Carbon Nucleophiles : A wide variety of carbon-based nucleophiles, including enolates derived from ketones, aldehydes, and 1,3-dicarbonyl compounds like malonates, readily add to the β-position of nitroalkenes. acs.orgencyclopedia.puborganic-chemistry.orgyoutube.com For instance, the addition of diethyl malonate to β-nitrostyrene, catalyzed by organocatalysts like bispidines, proceeds efficiently to yield the corresponding adduct. mdpi.com Similarly, nitroalkanes themselves can act as nucleophiles in these additions, leading to the formation of 1,3-dinitro compounds. msu.edumetu.edu.tr

Heteroatom Nucleophiles : Nucleophiles containing nitrogen, oxygen, or sulfur also participate in Michael additions. Amines, for example, can add to β-nitrostyrenes. nih.gov Thiols are also effective nucleophiles for this transformation. These reactions provide routes to compounds with new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Table 2: Examples of Michael Addition Reactions with Nitroalkenes

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Carbon | Diethyl Malonate | γ-Nitro Ester |

| Carbon | Acetone | γ-Nitro Ketone |

| Carbon | Nitropropane | 1,3-Dinitroalkane |

| Nitrogen | Primary/Secondary Amines | β-Amino Nitroalkane |

| Sulfur | Thiols | β-Thio Nitroalkane |

The Michael addition to prochiral nitroalkenes creates at least one new stereocenter, and controlling the stereochemical outcome of these reactions is a significant area of research. Asymmetric catalysis provides a powerful means to achieve high levels of diastereoselectivity and enantioselectivity. nih.gov

Organocatalysis has emerged as a particularly effective strategy. Chiral primary amines, thioureas, and their derivatives have been successfully employed to catalyze the enantioselective addition of ketones, aldehydes, and other nucleophiles to nitroalkenes. mdpi.comresearchgate.net For example, (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea (B124793) organocatalysts activate the nitroalkene through hydrogen bonding while the primary amine activates the ketone nucleophile via enamine formation, leading to chiral products with high enantiomeric excess. mdpi.com Similarly, dinuclear zinc catalysts have been shown to promote the direct conjugate addition of nucleophiles like 2(5H)-furanone to nitroalkenes with high diastereo- and enantioselectivity. nih.gov The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome, often allowing for the selective formation of either syn or anti diastereomers. mdpi.comnih.gov

Cycloaddition Chemistry

In addition to nucleophilic additions, the activated double bond of nitroalkenes like this compound allows them to participate in cycloaddition reactions. nih.gov These reactions are fundamental for the construction of cyclic and heterocyclic systems.

Diels-Alder Reactions : As potent dienophiles, nitroalkenes react with conjugated dienes in [4+2] cycloaddition reactions to form six-membered rings. nih.govwikipedia.org The reaction of β-nitrostyrene with dienes can be catalyzed by Lewis acids like tin(IV) chloride, yielding substituted cyclohexene derivatives. beilstein-journals.org The stereochemistry of these reactions, particularly the endo/exo selectivity, is a key consideration. wikipedia.orgnih.govbeilstein-journals.org

1,3-Dipolar Cycloadditions : Nitroalkenes also serve as excellent dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, and azomethine ylides. nih.govchesci.comijrpc.commdpi.comacs.orgacs.org These reactions provide a direct route to five-membered heterocyclic rings. chesci.comijrpc.com For instance, the reaction of β-nitrostyrenes with nitrones yields isoxazolidine rings. rsc.org The regioselectivity of these additions is influenced by the electronic properties of both the dipole and the dipolarophile. acs.org

[3+2] Cycloaddition Reactions (e.g., with Nitrones, 2H-Azirines)

The electron-deficient carbon-carbon double bond in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This type of reaction, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganicreactions.org

When reacting with a 1,3-dipole such as a nitrone, the nitroalkene undergoes a concerted, pericyclic reaction to form a new C-C and a new C-O bond, yielding an isoxazolidine ring system. wikipedia.org The regioselectivity of this addition is governed by frontier molecular orbital (FMO) theory. As this compound is an electron-poor dipolarophile due to the strong electron-withdrawing effects of the nitro groups, the reaction is typically controlled by the interaction between the highest occupied molecular orbital of the nitrone (HOMOnitrone) and the lowest unoccupied molecular orbital of the nitroalkene (LUMOdipolarophile). wikipedia.org This interaction generally favors the formation of the 4-nitro-substituted isoxazolidine regioisomer. wikipedia.org These reactions are often highly stereospecific with respect to the alkene's configuration. wikipedia.org

Similarly, 2H-azirines can serve as 1,3-dipole synthons in reactions with nitroalkenes. researchgate.netacs.org Under thermal or photochemical conditions, the strained azirine ring can open to form a vinyl nitrene or undergo cleavage to participate in cycloadditions, leading to the formation of highly functionalized pyrroline derivatives. acs.orgnih.gov The reaction with electron-deficient nitroalkenes like the title compound is expected to proceed readily, driven by the release of ring strain from the azirine and the electrophilic nature of the alkene. acs.org

| 1,3-Dipole | Dipolarophile | Product Class | Mechanistic Notes |

|---|---|---|---|

| Nitrone | This compound | 4-Nitroisoxazolidine | Concerted, pericyclic mechanism. Regioselectivity is controlled by FMO (HOMOdipole-LUMOdipolarophile). wikipedia.org |

| 2H-Azirine | This compound | Pyrroline derivative | Proceeds via ring-opening of the azirine to form a dipole that reacts with the nitroalkene. acs.orgnih.gov |

Diels-Alder Reactions ([4+2] Cycloadditions) and Their Mechanistic Insights

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring, typically a cyclohexene derivative. The conjugated nitroalkene system in this compound makes it a potent dienophile. The reaction is facilitated by the presence of electron-withdrawing groups on the dienophile, which lower the energy of its LUMO, thereby enhancing the interaction with the HOMO of the diene. youtube.com The two nitro groups in the title compound serve this purpose effectively.

The mechanism is a concerted, pericyclic process that occurs in a single step through a cyclic transition state. rsc.org This single-step mechanism allows for the simultaneous formation of two new carbon-carbon sigma bonds. masterorganicchemistry.com

Regioselectivity and Stereoselectivity: When an unsymmetrical diene reacts with the unsymmetrical dienophile this compound, the regioselectivity is dictated by electronic effects. The alignment of partial charges on the diene and dienophile, created by electron-donating and electron-withdrawing groups respectively, determines the major regioisomer. youtube.com Generally, reactions involving 1-substituted dienes favor "ortho" products, while 2-substituted dienes yield "para" products. masterorganicchemistry.com The stereochemistry of the reaction typically follows the endo rule, where the substituents of the dienophile (in this case, the nitro and methyl groups) are oriented towards the developing pi-system of the diene in the transition state.

| Diene Type | Dienophile | Major Regioisomer | Key Mechanistic Feature |

|---|---|---|---|

| Symmetrical (e.g., 1,3-Butadiene) | This compound | N/A (single regioisomer) | Reaction rate enhanced by electron-withdrawing nitro groups. youtube.com |

| 1-Substituted (e.g., 1-methoxy-1,3-butadiene) | This compound | "Ortho" adduct | Regioselectivity guided by orbital coefficients and electrostatic interactions. masterorganicchemistry.com |

| 2-Substituted (e.g., Isoprene) | This compound | "Para" adduct | Regioselectivity guided by orbital coefficients and electrostatic interactions. masterorganicchemistry.com |

Reduction and Functional Group Interconversion

The nitro groups and the carbon-carbon double bond in this compound are all reducible moieties, allowing for a wide range of functional group interconversions. The specific product obtained often depends on the choice of reducing agent and reaction conditions. mdma.ch

Chemoselective Reduction of Nitroalkenes to Nitroalkanes

The selective reduction of the carbon-carbon double bond in a conjugated nitroalkene, without affecting the nitro groups, yields a saturated nitroalkane. This transformation is a key step for accessing compounds with a β-chiral center. nih.gov A variety of methods have been developed to achieve this chemoselectivity.

Complex metal hydrides like sodium borohydride (NaBH₄) have been used extensively, though careful control of pH is sometimes necessary to avoid side reactions like Michael additions of the intermediate nitronate. erowid.org A particularly mild and effective method involves the use of tri-n-butyltin hydride (Bu₃SnH), often under aqueous conditions and assisted by microwave irradiation, which can selectively reduce the double bond in high yields. tandfonline.comresearchgate.net Another approach is catalytic transfer hydrogenation using Hantzsch esters in the presence of an organocatalyst, which provides a straightforward route to optically active nitroalkanes. nih.gov

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Tri-n-butyltin hydride (Bu₃SnH) | Aqueous, Microwave | High chemoselectivity for C=C bond over NO₂ group. | tandfonline.comresearchgate.net |

| Sodium Borohydride (NaBH₄) | Ethanol/Ether | Reduces C=C bond; may require pH control to suppress dimerization. | erowid.org |

| Hantzsch Ester | Organocatalyst (e.g., thiourea) | Enantioselective reduction of the C=C bond. | nih.gov |

Conversion to Amines and Other N/O-Containing Organic Molecules

The reduction of nitro groups is a fundamental transformation for the synthesis of amines. masterorganicchemistry.com For this compound, this can involve the reduction of the aliphatic nitro group, the aromatic nitro group, or both. The reduction proceeds through a six-electron process, sequentially forming nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov

Common methods for this transformation include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) or Raney nickel is a highly effective method for reducing both aromatic and aliphatic nitro groups to primary amines. commonorganicchemistry.comyoutube.comwikipedia.org This method will also reduce the C=C double bond.

Metal-Acid Systems: The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and reliable method for converting aromatic nitro compounds to anilines. masterorganicchemistry.comyoutube.comquimicaorganica.org This method is often chemoselective for the aromatic nitro group in the presence of other reducible functionalities. organic-chemistry.org

By carefully selecting the reagents, it is possible to achieve selective reduction. For instance, some reagents can selectively reduce one dinitroarene to a nitroaniline. organic-chemistry.org

| Reagent | Typical Substrate | Notes | Reference |

|---|---|---|---|

| H₂ / Pd/C or Raney Nickel | Aromatic and Aliphatic Nitro Groups | Highly efficient but may also reduce other functional groups (e.g., alkenes). | commonorganicchemistry.comwikipedia.org |

| Fe / HCl or Zn / HCl | Aromatic Nitro Groups | Classic method, often shows good chemoselectivity. | masterorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Aromatic Nitro Groups | Provides a mild method for reduction in the presence of other reducible groups. | commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aliphatic Nitro Groups | Reduces aliphatic nitro compounds to amines; tends to form azo compounds from aromatic nitro groups. | commonorganicchemistry.com |

Photochemical and Chemical Reduction to Oximes and Carbonyl Compounds

The nitroalkene functionality can be converted into either an oxime or a carbonyl group.

Reduction to Oximes: Oximes can be prepared directly from conjugated nitroalkenes using reducing agents like chromium(II) chloride or tin(II) chloride. erowid.orgerowid.org Electrochemical reduction at a controlled potential is another effective method, where the nitroalkene is reduced at a mercury or graphite cathode to yield the corresponding oxime in high yields. mdma.cherowid.org Recently, visible-light photoredox catalysis has emerged as a mild, metal-free method for converting nitroalkanes to oximes. acs.orgnih.gov

Conversion to Carbonyl Compounds: The conversion of a nitroalkane to a carbonyl compound is known as the Nef reaction. organic-chemistry.orgwikipedia.org This requires the initial substrate to be a primary or secondary nitroalkane. Therefore, for this compound, a two-step sequence is necessary:

Reduction of the C=C bond: First, the nitroalkene is selectively reduced to the corresponding saturated secondary nitroalkane, 1-nitro-4-(2-nitropropyl)benzene, as described in section 3.4.1.

Nef Reaction: The resulting nitroalkane's conjugate base (a nitronate salt, formed by treatment with a base) is then subjected to acid hydrolysis, typically with strong sulfuric acid, to produce the corresponding ketone (1-(4-nitrophenyl)propan-2-one) and nitrous oxide. wikipedia.orgslideshare.net Milder, modified Nef reactions using oxidizing agents (like ozone or permanganate) or reducing agents (like TiCl₃) have also been developed to improve yields and functional group tolerance. wikipedia.orgalfa-chemistry.commdma.ch

Photochemical Transformations of Nitroalkenes

Aromatic nitro compounds are photochemically active and can undergo various transformations upon irradiation with UV or visible light. acs.org The primary photochemical process for many nitroaromatics involves the excitation of the nitro group to a singlet or triplet state. researchgate.net

For a molecule like this compound, the aromatic nitro group can act as a photoreducing agent. researchgate.net In the presence of a hydrogen-donating solvent or substrate, the excited state of the nitroaromatic compound can abstract a hydrogen atom, initiating a reduction cascade. researchgate.netresearchgate.net This can lead to the formation of nitrosoarenes and nitrophenols as products. dtic.mil

Stereochemical Outcomes and Selectivity Control in Reactions Involving the Compound

The stereochemical and regiochemical outcomes of reactions involving 1-aryl-2-nitroalkenes, particularly in cycloadditions, are governed by the electronic properties of the reactants. Molecular Electron Density Theory (MEDT) has been employed to study [3+2] cycloaddition reactions between nitroalkenes and nitrones. In these reactions, the conjugated nitroalkene typically acts as a strong electrophile, while the nitrone serves as the nucleophile. mdpi.com

The regioselectivity of the cycloaddition is determined by the local interactions between the most electrophilic center of the nitroalkene (the beta-carbon of the nitrovinyl group) and the most nucleophilic center of the nitrone (the oxygen atom). pageplace.de This preference generally leads to the formation of 4-nitroisoxazolidines. The diastereoselectivity (e.g., cis/trans configuration) is often controlled by secondary orbital interactions between the pz orbitals of the aryl ring and the nitro group, which stabilize the transition state leading to the cis-configured product. pageplace.de

Global reactivity indices, calculated using density functional theory (DFT), are crucial for predicting the course of these reactions.

| Reactivity Index | Description | Role in Prediction |

|---|---|---|

| Electronic Chemical Potential (µ) | Indicates the tendency of electron density to escape from a molecule. | A large difference in µ between reactants suggests a polar reaction, predicting the direction of electron density flow. |

| Chemical Hardness (η) | Measures the resistance of a molecule to change its electron configuration. | Relates to the stability and reactivity of the molecule. |

| Global Electrophilicity (ω) | Quantifies the electrophilic character of a species. | Nitroalkenes are classified as strong electrophiles with high ω values. |

| Global Nucleophilicity (N) | Quantifies the nucleophilic character of a species. | Helps to classify reactants and predict the nature of the polar reaction. |

While many reactions of 1-aryl-2-nitroalkenes are controlled by photochemical or frontier molecular orbital interactions, external catalysts play a critical role in achieving high stereoselectivity in other transformations, particularly asymmetric reactions. mdpi.com The electron-deficient nature of the double bond makes these compounds excellent Michael acceptors. acs.org

Organocatalysis has emerged as a powerful strategy for controlling the stereochemistry of reactions involving β-nitrostyrenes. Chiral catalysts, such as diphenylprolinol TMS ether, bifunctional squaramide-based catalysts, and Takemoto's catalyst, have been successfully used to promote highly diastereo- and enantioselective reactions. pageplace.deresearchgate.netnih.gov For example, the cascade reaction of an aldehyde with 2-amino-β-nitrostyrene, catalyzed by a chiral prolinol ether, can generate fully substituted tetrahydroquinolines with excellent stereocontrol (up to >30:1 dr, >99% ee). researchgate.net These catalysts typically operate by forming a transient chiral intermediate (e.g., an enamine or through hydrogen bonding), which then reacts with the nitroalkene in a highly organized, stereodetermining transition state. researchgate.net

In addition to organocatalysts, transition metal catalysts, particularly those based on nickel, have been developed for the stereoselective functionalization of alkenes. acs.org Chiral spiro phosphine ligands combined with nickel(0) catalysts enable the enantioselective addition of styrenes to imines, showcasing how metal catalysis can precisely control the formation of new stereocenters in reactions involving substituted alkenes. Such catalytic systems offer a pathway to control the stereochemical outcomes of addition reactions to the double bond of 1-aryl-2-nitroalkenes.

Structural Characterization and Spectroscopic Analysis of 1 Nitro 4 2 Nitroprop 1 En 1 Yl Benzene

Advanced Spectroscopic Techniques for Structural Elucidation

Vibrational spectroscopy is instrumental in identifying the functional groups within a molecule. Both FT-IR and FT-Raman techniques measure the vibrational transitions of molecular bonds, though they operate on different principles—IR spectroscopy measures the absorption of light, while Raman spectroscopy measures the scattering of light. researchgate.net For 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene, these methods are crucial for characterizing the two distinct nitro groups (one attached to the aromatic ring and one to the alkene) and the carbon-carbon double bond.

The key vibrational modes for this compound are associated with the nitro (-NO₂) and alkene (-C=C-) moieties.

Nitro Group Vibrations : Nitro compounds exhibit two characteristic N-O stretching vibrations. orgchemboulder.com The asymmetric stretch is typically stronger and appears at a higher wavenumber than the symmetric stretch. For nitro groups attached to an aromatic ring, these bands are found in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.com For nitroalkenes, the corresponding vibrations occur at approximately 1550 cm⁻¹ and 1365 cm⁻¹. orgchemboulder.comesisresearch.org Therefore, the spectrum of this compound is expected to show strong, overlapping bands in these regions, representing both the aromatic and vinylic nitro groups. Other vibrations, such as the scissoring (δNO₂), wagging (ωNO₂), and rocking (ρNO₂) modes, appear at lower frequencies in the fingerprint region. esisresearch.org

Alkene Moiety Vibrations : The C=C stretching vibration in alkenes typically gives rise to a moderate band in the 1680-1640 cm⁻¹ region. vscht.cz Due to conjugation with the aromatic ring, this peak may be shifted to a slightly lower wavenumber. The stretching vibrations for the vinylic C-H bond are expected above 3000 cm⁻¹, while the aromatic C-H stretches appear in a similar region (3100-3000 cm⁻¹). vscht.czlibretexts.org The out-of-plane (oop) C-H bending vibrations are particularly diagnostic, with strong bands appearing in the 1000-650 cm⁻¹ range. vscht.cz

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Alkene (=C-H) | > 3000 | Medium |

| C-H Stretch | Alkane (-CH₃) | 2950 - 2850 | Medium |

| C=C Stretch | Alkene (Conjugated) | 1650 - 1620 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| NO₂ Asymmetric Stretch | Aromatic & Vinylic | 1550 - 1475 | Strong |

| NO₂ Symmetric Stretch | Aromatic & Vinylic | 1365 - 1290 | Strong |

| C-H Out-of-Plane Bend | Aromatic & Alkene | 900 - 675 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The structure of this compound features an extended conjugated system, encompassing the benzene (B151609) ring, the C=C double bond, and the two nitro groups. This extensive conjugation significantly influences its electronic spectrum.

The primary electronic transitions observed are π → π* transitions. In benzene, a key absorption peak appears around 255 nm. shimadzu.com The presence of substituents, particularly those involved in conjugation, shifts this absorption to longer wavelengths (a bathochromic or red shift). shimadzu.com In this compound, the styryl system (benzene ring attached to a double bond) and the electron-withdrawing nitro groups extend the conjugated π-system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to benzene or nitrobenzene (B124822) alone. The presence of functional groups like hydroxyl or nitro groups on a benzene ring is known to shift absorption peaks to longer wavelengths. shimadzu.com Given the extended conjugation, the main absorption band (λmax) for this compound is expected to be significantly red-shifted, likely into the 300-400 nm range.

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Nitrobenzene | π → π | ~260 |

| Conjugated Nitroalkene | π → π | > 220 |

| p-Nitrostyrene System | π → π* | > 300 |

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

¹H NMR spectroscopy reveals the number and electronic environment of hydrogen atoms. Due to the strong electron-withdrawing nature of the nitro group, the aromatic protons in nitrobenzene are deshielded, appearing at δ 8.25 (ortho), 7.71 (para), and 7.56 (meta) ppm. stackexchange.com In this compound, the benzene ring is para-substituted, which would typically result in two doublets. The protons ortho to the nitro group are expected to be the most deshielded (highest chemical shift), while the protons ortho to the vinyl group will be slightly less deshielded. The vinylic proton and the methyl protons of the nitropropene moiety are also expected in characteristic regions. For the related compound 1-nitro-4-((E)-styryl)-benzene, aromatic protons appear between 7.5 and 8.2 ppm. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The electron-withdrawing nitro groups and the sp² hybridization of the alkene and aromatic carbons will cause their signals to appear in the downfield region (typically >100 ppm). organicchemistrydata.org The carbon attached to the nitro group (ipso-carbon) on the benzene ring is expected to be significantly deshielded. The methyl carbon will appear in the upfield region.

| Position/Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic H (ortho to -NO₂) | ¹H | 8.2 - 8.4 | d | ~8-9 |

| Aromatic H (ortho to vinyl) | ¹H | 7.6 - 7.8 | d | ~8-9 |

| Vinylic H | ¹H | 7.4 - 7.6 | s or q | Small J to -CH₃ (~1.5 Hz) |

| Methyl H (-CH₃) | ¹H | 2.4 - 2.6 | d | Small J to vinylic H (~1.5 Hz) |

| Aromatic C (C-NO₂) | ¹³C | 148 - 150 | s | - |

| Aromatic C (C-vinyl) | ¹³C | 140 - 142 | s | - |

| Aromatic C (CH) | ¹³C | 124 - 130 | d | - |

| Vinylic C (=CH-) | ¹³C | 135 - 145 | d | - |

| Vinylic C (=C(NO₂)-) | ¹³C | 145 - 155 | s | - |

| Methyl C (-CH₃) | ¹³C | 12 - 15 | q | - |

Note: Predicted values are based on data from analogous compounds and general chemical shift tables. stackexchange.comchemicalbook.comorganicchemistrydata.orgpdx.eduorganicchemistrydata.org

The stereochemistry of the C=C double bond can be unequivocally confirmed using 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects correlations between nuclei that are close in space, regardless of their bonding connectivity. X-ray crystallography studies have confirmed that this compound exists as the E isomer. nih.govnih.gov

A NOESY experiment would corroborate this finding. In the E configuration, the vinylic proton is on the same side of the double bond as the p-nitrophenyl group. Therefore, a NOESY spectrum would be expected to show a cross-peak, indicating a through-space interaction, between the vinylic proton and the ortho protons of the benzene ring. Conversely, no significant NOE would be expected between the vinylic proton and the methyl protons, as they are on opposite sides of the double bond. This pattern of correlations provides definitive proof of the E stereochemistry.

While less common, NMR spectroscopy of nitrogen-15 (B135050) (¹⁵N) and oxygen-17 (¹⁷O) can offer direct insight into the electronic environment of the nitro groups. Both ¹⁵N and ¹⁷O are low-abundance, low-sensitivity nuclei, making their detection challenging without isotopic enrichment. huji.ac.ilnorthwestern.edu

¹⁵N NMR is particularly useful for distinguishing between different types of nitrogen atoms. wikipedia.org The chemical shifts of nitro groups are highly sensitive to their electronic surroundings. In this compound, two distinct ¹⁵N signals would be expected: one for the aromatic nitro group and one for the vinylic nitro group. The chemical shift difference between these two signals would reflect the different degrees of conjugation and electron density at each site. The ¹⁵N chemical shift range for aliphatic nitro groups is approximately 385 to 410 ppm on the ammonia (B1221849) scale. researchgate.net

¹⁷O NMR is even more challenging due to the nucleus's very low natural abundance (0.038%) and its quadrupolar nature, which leads to very broad signals. huji.ac.il However, the chemical shifts are very sensitive to the local electronic structure. The ¹⁷O chemical shifts for nitro compounds are found significantly downfield, often in the range of 500-600 ppm or higher. researchgate.net In principle, ¹⁷O NMR could resolve signals for the oxygen atoms in the aromatic versus the vinylic nitro groups, providing data on the intramolecular charge distribution and resonance effects within the molecule.

Mass Spectrometry (MS, HRMS, MS/MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

While detailed experimental electron ionization (EI) mass spectra and high-resolution mass spectrometry (HRMS) fragmentation analyses for this compound are not extensively documented in the surveyed literature, its molecular ion characteristics and probable fragmentation pathways can be inferred from computational data and the known behavior of related nitroaromatic compounds. publish.csiro.aunist.gov

The molecular formula of the compound is C₉H₈N₂O₄, corresponding to a monoisotopic mass of 208.0484 Da. uni.lu High-resolution mass spectrometry would be expected to confirm this exact mass. Predicted mass-to-charge ratios (m/z) for various adducts of the molecular ion have been calculated and are presented in Table 1. uni.lu

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct Formula | m/z |

|---|---|

| [M+H]⁺ | 209.05568 |

| [M+Na]⁺ | 231.03762 |

| [M+NH₄]⁺ | 226.08222 |

| [M-H]⁻ | 207.04112 |

| [M]⁺ | 208.04785 |

Data sourced from computational predictions. uni.lu

The fragmentation of nitrostyrenes in mass spectrometry typically involves pathways originating from the nitro group. publish.csiro.au For this compound, the primary fragmentation events under EI-MS would likely involve the loss of the nitro groups or their constituent atoms. Key expected fragmentation pathways include:

Loss of a nitro radical (•NO₂): This would lead to a fragment ion at [M-46]⁺.

Loss of nitric oxide (•NO): This would result in a fragment at [M-30]⁺.

Loss of an oxygen atom: This would produce a fragment at [M-16]⁺.

Following the initial losses from the nitro groups, further fragmentation of the remaining unsaturated structure would occur.

X-ray Crystallography and Solid-State Structural Insights

Single-crystal X-ray diffraction analysis has provided a definitive determination of the solid-state structure of this compound, revealing precise details about its molecular conformation, bond parameters, and crystal packing. nih.gov The compound crystallizes in the monoclinic system. publish.csiro.au

The crystallographic study confirms that the asymmetric unit of the title compound contains two crystallographically independent molecules. nih.gov A critical stereochemical feature is the configuration about the C=C double bond of the nitropropene moiety. The analysis unambiguously establishes that both independent molecules adopt an E-configuration with respect to this bond. publish.csiro.aunih.gov

The X-ray diffraction data allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. These geometric parameters provide a detailed picture of the molecular architecture in the crystalline state. While a comprehensive list of all parameters is extensive and typically found in the full crystallographic information file (CIF), selected key parameters are consistent with those expected for nitro-substituted styrenyl systems. The geometry reflects a hybrid of sp² and sp³ hybridized carbon atoms, aromatic C-C bonds, C-N bonds, and N-O bonds of the nitro groups.

The arrangement of molecules in the crystal lattice is stabilized by a combination of non-covalent interactions. publish.csiro.au The crystal packing is characterized by significant π–π stacking interactions between the aromatic rings of adjacent molecules, leading to the formation of columns along the c-axis. nih.gov The centroid-to-centroid distances for these interactions between the independent molecules have been measured at 3.695 (3) Å and 3.804 (3) Å. nih.gov

These columns are further interconnected into a three-dimensional supramolecular network by weak C—H···O hydrogen bonds. nih.gov These interactions involve hydrogen atoms from the benzene ring and the methyl group acting as donors, and oxygen atoms from the nitro groups acting as acceptors. The geometry of a key hydrogen bond is detailed in Table 2.

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C9B—H18···O4A | 0.93 | 2.55 | 3.386 (4) | 149 |

D = donor atom, H = hydrogen atom, A = acceptor atom. Data sourced from Yang et al. (2010). publish.csiro.au

Conformational Analysis and Molecular Dynamics from Experimental Data

The experimental data from single-crystal X-ray diffraction provides a static, time-averaged snapshot of the molecule's conformation in the solid state. This structure represents a low-energy conformation under the influence of crystal packing forces.

The conformation of the two independent molecules in the asymmetric unit is largely defined by the torsion angles between the planar phenyl ring and the nitropropene side chain, as well as the orientation of the two nitro groups. The molecule is not perfectly planar. The torsion angle between the phenyl ring and the vinyl group, and the twist of the nitro groups relative to the ring and the double bond, are influenced by a balance between the tendency for π-system conjugation (which favors planarity) and the minimization of steric hindrance between adjacent substituents. The observed intermolecular interactions, particularly the C—H···O hydrogen bonds and π–π stacking, play a crucial role in stabilizing the specific conformation adopted in the crystal lattice. publish.csiro.au Information on the conformational dynamics in solution, which would describe the rotation around single bonds and potential conformational equilibria, is not available from the crystallographic data.

No Scientific Data Found for this compound

Following a comprehensive search of available scientific literature and computational chemistry databases, no specific research or data could be found for the chemical compound This compound .

This absence of information prevents the generation of an article based on the provided outline, as there are no published studies on its computational and theoretical investigations. The requested analyses, including:

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

Prediction of Spectroscopic Parameters

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Bond Formation Processes and Transition State Structures

Analysis of Electron Localization Function (ELF)

Quantitative Structure-Reactivity Relationships (QSRR) and Molecular Descriptors

...could not be completed due to the lack of foundational research on this specific molecule.

Further investigation into related nitro compounds or theoretical studies on analogous structures would be required to infer potential properties, but this would deviate from the strict instruction to focus solely on this compound. Without primary or secondary sources detailing its computational analysis, any generated content would be speculative and not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations on 1 Nitro 4 2 Nitroprop 1 En 1 Yl Benzene

Modeling of Stereoselectivity and Regioselectivity in Reactions

Computational chemistry is particularly adept at predicting the selectivity of reactions where multiple products are possible. By calculating the energies of transition states for competing pathways, a reliable prediction of the major product can be made.

For 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene, two primary types of reactions showcase the importance of selectivity prediction: cycloadditions and nucleophilic substitutions.

Cycloaddition Reactions : The nitropropenyl group can act as a potent dienophile in Diels-Alder reactions. nih.govmdpi.com DFT calculations can model the approach of a diene to this group. Key questions that can be answered include:

Regioselectivity : Will the reaction yield the ortho or meta product? This is often predicted by analyzing the local electrophilicity indices (Parr functions) of the dienophile and local nucleophilicity of the diene. mdpi.comresearchgate.net

Stereoselectivity : Will the endo or exo adduct be favored? This is determined by calculating the activation energies of the respective transition states, where the endo pathway is often favored due to secondary orbital interactions, though steric hindrance can reverse this preference. nih.gov

Nucleophilic Aromatic Substitution (SNAr) : The nitro-activated benzene (B151609) ring is susceptible to nucleophilic attack. nih.gov A nucleophile can potentially attack multiple positions on the ring. Computational models, including machine learning-enhanced DFT workflows, can accurately predict the major site of substitution by comparing the activation barriers for attack at each possible position. nih.govchemrxiv.org For this molecule, positions ortho to the nitro group are the most activated and likely sites of attack.

The kinetic outcome of a chemical reaction is governed by the height of the energy barrier (activation energy, ΔG‡) of the rate-determining step. nih.gov Computational methods allow for the precise calculation of these barriers for different potential reaction channels.

For instance, in a [3+2] cycloaddition reaction between a nitrile N-oxide and a conjugated nitroalkene, DFT calculations can determine the Gibbs free energies of activation for the two possible regioisomeric pathways. nih.govnih.gov The pathway with the lower activation energy will be significantly faster and yield the major product. Studies on similar systems consistently show that these reactions proceed with high regioselectivity, and the calculated energy barriers can explain and predict this outcome. mdpi.com

Consider a hypothetical nucleophilic attack on the two primary electrophilic sites of the molecule: the β-carbon of the propenyl group (a Michael addition) and an ortho-carbon on the aromatic ring (an SNAr-type addition). A computational study would involve:

Modeling the reaction coordinate for both pathways.

Locating the transition state structure for each path.

Calculating the free energy of activation (ΔG‡) for each transition state relative to the reactants.

The results, as illustrated in the hypothetical table below, would provide a clear prediction of the kinetically favored reaction pathway.

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) (Hypothetical) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Michael Addition to β-carbon | 15.2 | Favored |

| Pathway B | SNAr Addition to aromatic ring | 19.8 | Disfavored |

Utility in Advanced Organic Synthesis: 1 Nitro 4 2 Nitroprop 1 En 1 Yl Benzene As a Versatile Building Block

Precursor for the Synthesis of Complex Organic Molecules in Fine Chemical Synthesis

1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene serves as a valuable starting material in fine chemical synthesis due to the reactivity conferred by its two distinct functional groups: the conjugated nitroalkene system and the aromatic nitro group. Aromatic nitro compounds are crucial intermediates in the chemical industry and synthetic organic chemistry. rsc.org The dual functionality of this molecule allows for stepwise or simultaneous transformations, providing pathways to complex molecular architectures.

The nitroalkene moiety is a potent Michael acceptor, readily reacting with a wide array of nucleophiles. This reactivity is fundamental to carbon-carbon and carbon-heteroatom bond formation. Furthermore, both the vinylic and aromatic nitro groups can be reduced to amino groups, which are pivotal functional groups in pharmaceuticals and other bioactive molecules. organic-chemistry.org This capacity for transformation makes this compound a strategic precursor for polysubstituted benzene (B151609) derivatives and other intricate organic structures. libretexts.org

Construction of Carbocyclic and Heterocyclic Systems

The electronically distinct features of this compound make it an excellent substrate for constructing a variety of cyclic systems. Nitroalkenes are well-established precursors in the synthesis of heterocyclic compounds through diverse reaction pathways, including Michael additions and cycloaddition reactions. researchgate.net

Pyrroles are a fundamental class of nitrogen-containing heterocycles found in many natural products and pharmaceuticals. The Barton-Zard pyrrole synthesis provides a direct method for converting nitroalkenes into pyrroles. wikipedia.org In this reaction, a nitroalkene, such as this compound, reacts with an α-isocyanoacetate ester in the presence of a base. rsc.org The process involves a sequence of a Michael addition, cyclization, and elimination of the nitro group to yield the highly functionalized pyrrole ring.

Table 1: Barton-Zard Synthesis of a Pyrrole Derivative

| Reactant A | Reactant B | Base | Product |

|---|

The activated double bond in this compound is also susceptible to cycloaddition reactions, opening pathways to other important five-membered heterocyclic systems like pyrazoles and isoxazolidines.

Pyrazoles: These heterocycles are prevalent in medicinal chemistry and are known for a wide spectrum of biological activities. nih.govmdpi.com One established method for pyrazole synthesis involves the reaction of a β-nitrostyrene derivative with diazomethane. This reaction proceeds through a pyrazoline intermediate which, upon elimination of the nitro group, aromatizes to the corresponding pyrazole. nih.gov This strategy highlights a potential route for converting this compound into a substituted pyrazole.

Isoxazolidines: The nitrone-olefin 1,3-dipolar cycloaddition is a powerful and highly convergent method for synthesizing the isoxazolidine ring system. nih.govuobaghdad.edu.iqresearchgate.net In this reaction, the nitroalkene acts as the dipolarophile, reacting with a nitrone (a 1,3-dipole). This cycloaddition can create multiple new stereogenic centers in a single step, making it highly valuable in stereoselective synthesis. researchgate.net

Table 2: Synthesis of an Isoxazolidine Derivative via 1,3-Dipolar Cycloaddition

| Dipolarophile | Nitrone (1,3-Dipole) | Product |

|---|

The versatility of this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles. researchgate.net Its role as a Michael acceptor allows it to participate in domino or cascade reactions. For instance, reaction with bifunctional nucleophiles can initiate a sequence of bond-forming events to construct complex polycyclic systems in a single operation. These reactions are highly efficient and atom-economical, providing rapid access to diverse heterocyclic scaffolds. mdpi.com

Strategic Intermediate in Asymmetric Synthesis

Chiral amines and their derivatives are of paramount importance in the pharmaceutical industry, with a significant percentage of small-molecule drugs containing a chiral amine scaffold. york.ac.uk The synthesis of enantiomerically pure amines is therefore a key objective in modern organic chemistry. semanticscholar.org this compound is a strategic intermediate for accessing such chiral molecules.

The reduction of the nitro groups and the carbon-carbon double bond of this compound can lead to the formation of 4-(2-aminopropyl)aniline, a diamine. By employing modern asymmetric catalysis, this transformation can be controlled to produce specific stereoisomers. Asymmetric hydrogenation or transfer hydrogenation using chiral catalysts can selectively reduce the double bond and/or the nitro groups to yield enantioenriched amines. These chiral amines are valuable building blocks for the synthesis of complex, biologically active compounds.

Table 3: Potential Asymmetric Reduction Product

| Starting Material | Reaction Type | Potential Chiral Product |

|---|

Supramolecular Interactions and Crystal Engineering of Nitroalkene Systems

Supramolecular Recognition and Host-Guest Chemistry

Supramolecular chemistry extends beyond the study of individual molecules to focus on the complex assemblies formed through non-covalent interactions. wikipedia.orglongdom.org A central aspect of this field is molecular recognition, where molecules selectively bind to one another. longdom.org This principle is fundamental to host-guest chemistry, in which a larger host molecule encapsulates a smaller guest molecule. wikipedia.orglongdom.org The interactions governing this recognition are typically weak and reversible, including hydrogen bonding, π–π stacking, and van der Waals forces. wikipedia.org

In the context of nitroaromatic compounds, these principles are applied to develop synthetic receptors capable of selectively binding and detecting this class of molecules, which is significant for environmental and security applications. nih.govacs.org Supramolecular assemblies such as metal-organic cages and calix nih.govpyrroles have been designed to recognize nitroaromatics. nih.govacs.org The recognition is often driven by a combination of electrostatic interactions between the electron-rich cavity of the host and the electron-deficient nitroaromatic guest, as well as π–π stacking and hydrogen bonding. nih.gov

Recognition of Nitroaromatic Compounds by Supramolecular Assemblies

The compound 1-nitro-4-(2-nitroprop-1-en-1-yl)benzene, with its nitro-substituted aromatic ring, is a member of the broader class of nitroaromatic compounds. While specific studies detailing its direct participation as a guest in a host-guest complex are not extensively documented in the provided research, its structural features are pertinent to the principles of supramolecular recognition. The crystal structure of this compound demonstrates its capacity for engaging in key non-covalent interactions that are fundamental to its crystal engineering and potential recognition by a supramolecular host. nih.govnih.govresearchgate.net

The solid-state structure of this compound is characterized by significant supramolecular interactions. The asymmetric unit of the compound contains two crystallographically independent molecules, both of which have an E configuration around the carbon-carbon double bond. nih.govnih.govresearchgate.net In the crystal lattice, these molecules self-assemble into columns along the c-axis, a process driven by π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.govresearchgate.net The centroid-to-centroid distances for these interactions are 3.695(3) Å and 3.804(3) Å. nih.govnih.gov These columns are further interconnected to form a three-dimensional network through C—H···O hydrogen bonds. nih.govnih.govresearchgate.net This intricate network of non-covalent interactions underscores the principles of crystal engineering, where the specific functionalities of the molecule direct its self-assembly into a well-defined supramolecular architecture.

The following table summarizes the key crystallographic data for this compound, providing a quantitative basis for understanding its solid-state structure.

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O₄ |

| Molecular Weight | 208.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3621 (11) |

| b (Å) | 9.7648 (7) |

| c (Å) | 14.8835 (11) |

| β (°) | 91.290 (2) |

| Volume (ų) | 1941.5 (3) |

| Z | 8 |

| Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.govnih.gov |

The intermolecular interactions observed in the crystal structure of this compound are detailed in the table below, highlighting the specific hydrogen bonds that contribute to the stability of its three-dimensional network.

| Interaction | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| C1–H1A···O4ⁱ | 0.96 | 2.59 | 3.488 (4) | 156 |

| C3–H3A···O2ⁱⁱ | 0.93 | 2.55 | 3.420 (4) | 156 |

| C6–H6A···O1ⁱⁱⁱ | 0.93 | 2.58 | 3.475 (4) | 163 |

| C9–H9C···O3ⁱᵛ | 0.96 | 2.58 | 3.528 (4) | 170 |

| C10–H10A···O4ⁱ | 0.93 | 2.58 | 3.456 (4) | 158 |

| C12–H12A···O1ⁱⁱⁱ | 0.93 | 2.54 | 3.401 (4) | 155 |

| C15–H15A···O2ⁱⁱ | 0.93 | 2.59 | 3.498 (4) | 165 |

| C18–H18C···O3ⁱᵛ | 0.96 | 2.59 | 3.541 (4) | 171 |

| Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y+1/2, -z+1/2; (iii) -x+1, -y+2, -z; (iv) x, y+1, z. Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov |

Q & A

What synthetic methodologies are recommended for preparing 1-Nitro-4-(2-nitroprop-1-yl)benzene derivatives?

Category: Basic Research

Answer:

The synthesis of nitro-substituted benzene derivatives often involves coupling reactions. For example, Sonogashira coupling (a palladium-catalyzed cross-coupling between terminal alkynes and aryl halides) is widely used to introduce alkyne groups to aromatic systems . Modifications may include nitro-group protection strategies to prevent undesired side reactions. Experimental design should prioritize optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to enhance yield and selectivity. Characterization via H/C NMR and IR spectroscopy is critical to confirm structural integrity .

How can spectroscopic and crystallographic data resolve ambiguities in molecular geometry?

Category: Basic Research

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides definitive geometric parameters (bond lengths, angles, torsion angles) for nitro-alkene derivatives, resolving ambiguities from spectroscopic data alone. For instance, SC-XRD analysis of 1-Nitro-4-(1-propyn-1-yl)benzene confirmed a monoclinic crystal system ( space group) with Å, Å, and , highlighting the planarity of the nitro group and alkyne substituent . Complementary techniques like H NMR can validate dynamic behavior (e.g., rotational barriers) in solution .

What experimental strategies address contradictions in electronic effects of nitro groups on reactivity?

Category: Advanced Research

Answer:

Nitro groups are strong electron-withdrawing moieties, but their impact on reactivity (e.g., in electrophilic substitution or cycloadditions) can vary with substituent positioning. For example, in 1-Nitro-4-(1-propen-1-yl)benzene, conjugation between the nitro group and the alkene alters electron density distribution, affecting regioselectivity in Diels-Alder reactions . Computational modeling (DFT) paired with Hammett substituent constants () can quantify electronic effects. Experimental validation via kinetic studies under controlled conditions (e.g., varying solvents, catalysts) helps reconcile contradictory data .

How can researchers design experiments to analyze polymorphism in nitroaromatic compounds?

Category: Advanced Research

Answer:

Polymorphism analysis requires systematic screening of crystallization conditions (solvent, temperature, cooling rates). For 1-Nitro-4-(4-nitrophenoxy)benzene, a second monoclinic polymorph () was identified via SC-XRD, differing in dihedral angles between aromatic rings and nitro-group orientation . Differential Scanning Calorimetry (DSC) and powder XRD are essential to detect phase transitions and lattice variations. Data contradictions (e.g., melting point discrepancies) should prompt re-evaluation of crystallization protocols and solvent purity .

What safety protocols are critical when handling nitro-substituted compounds?

Category: Basic Research

Answer:

Nitro compounds are often thermally unstable and potentially explosive. Key protocols include:

- Conducting small-scale reactions in fume hoods with blast shields.

- Avoiding metal spatulas (risk of friction-induced ignition).

- Storing compounds in inert atmospheres at low temperatures.

- Regular training on emergency procedures (e.g., spill containment, fire suppression) .

How can computational methods predict crystal packing and intermolecular interactions?

Category: Advanced Research

Answer:

Software like Mercury (Cambridge Crystallographic Data Centre) analyzes Hirshfeld surfaces and fingerprint plots to predict packing motifs. For 1-Nitro-4-(1-propyn-1-yl)benzene, intermolecular C–H···O interactions between nitro and alkyne groups stabilize the crystal lattice. Molecular dynamics simulations can model temperature-dependent packing changes, aiding in the design of co-crystals for improved stability .

What mechanistic insights guide the optimization of nitro-group reduction reactions?

Category: Advanced Research

Answer:

Catalytic hydrogenation (e.g., Pd/C, H) or chemical reduction (e.g., Fe/HCl) of nitro groups to amines requires careful control of reaction conditions to avoid over-reduction or byproduct formation. Mechanistic studies using isotopic labeling (NO) and in-situ IR spectroscopy can track intermediate nitroso and hydroxylamine species. Solvent effects (e.g., protic vs. aprotic) significantly influence pathway selectivity .

How should researchers design control experiments to validate reaction selectivity?

Category: Basic Research

Answer:

Control experiments should isolate variables (e.g., catalyst absence, substituent variations). For chalcone derivatives like 1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, comparative studies using halogen-free analogs clarify the role of electron-withdrawing groups in Michael addition kinetics. Parallel monitoring via HPLC or GC-MS ensures reproducibility and identifies side products .

What strategies reconcile discrepancies in spectroscopic vs. crystallographic data?

Category: Advanced Research

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, NMR may indicate free rotation of a nitro group, while SC-XRD reveals a fixed conformation. Variable-temperature NMR and solid-state IR spectroscopy bridge this gap by probing temperature-dependent behavior. Multi-technique validation (e.g., Raman spectroscopy, neutron diffraction) enhances data reliability .

How do steric and electronic effects influence regioselectivity in cross-coupling reactions?

Category: Advanced Research

Answer:

Steric hindrance from substituents (e.g., ortho-nitro groups) can impede catalyst accessibility, favoring para-substitution. Electronic effects are quantified via Hammett plots, correlating substituent values with reaction rates. For Sonogashira couplings, bulky ligands (e.g., triphenylphosphine) improve selectivity for terminal alkynes by stabilizing Pd(0) intermediates. Kinetic isotope effects (KIEs) and DFT calculations further elucidate transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products